3-(4-Chloro-3-methylphenoxy)-5-nitroaniline is a chemical compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline structure. The molecular formula for this compound is C₁₃H₁₂ClN₃O₂, and its systematic name reflects its complex structure.
3-(4-Chloro-3-methylphenoxy)-5-nitroaniline is classified as an organic compound, specifically an aromatic amine. Its classification is significant in understanding its reactivity and potential applications in various fields such as pharmaceuticals and materials science.
The synthesis of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach involves the reaction of 4-chloro-3-methylphenol with 5-nitroaniline under basic conditions.
This method allows for the selective formation of the desired compound while minimizing side reactions.
The molecular structure of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline features:
CC(C1=CC=C(C=C1)Cl)OC2=C(C(=C(N)C=C2)[N+](=O)[O])C
.3-(4-Chloro-3-methylphenoxy)-5-nitroaniline can participate in various chemical reactions typical of aromatic compounds, including:
For example, when treated with strong nucleophiles like sodium azide, the chloro group can be replaced leading to azide derivatives, which are valuable intermediates in organic synthesis.
The mechanism of action for this compound primarily revolves around its ability to interact with biological targets through its functional groups. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may interact with cellular macromolecules.
Research indicates that compounds similar to 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline exhibit antibacterial and antifungal properties, potentially due to their ability to disrupt cellular processes through interaction with nucleic acids or proteins.
Relevant data regarding these properties can be found in safety data sheets provided by chemical suppliers .
3-(4-Chloro-3-methylphenoxy)-5-nitroaniline has several applications:
This compound's diverse applications underline its significance in both research and industrial settings.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1